Tris(isopropylphenyl)phosphate
Overview
Description
Tris(isopropylphenyl)phosphate: is an organophosphorus compound with the molecular formula C27H33O4P . It is commonly used as a flame retardant and plasticizer in various industrial applications. This compound is known for its low volatility and compatibility with many organic solvents, making it a versatile additive in polymers and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 4-Isopropylphenol:
Industrial Production Methods:
- The industrial production of tris(isopropylphenyl)phosphate typically involves the esterification of phosphoric acid with isopropylphenol. This process is carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(isopropylphenyl)phosphate can undergo partial oxidation to form phosphorus oxides.
Substitution: It can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Formation of phosphorus oxides.
Substitution: Formation of substituted phosphates with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a flame retardant in polymers to enhance fire resistance.
- Acts as a plasticizer to improve the flexibility and durability of materials.
Biology and Medicine:
- Investigated for its potential effects on endocrine disruption and reproductive toxicity.
- Studied for its interactions with biological membranes and proteins.
Industry:
- Widely used in the production of flame-retardant materials, including textiles, electronics, and construction materials.
- Employed as an additive in hydraulic fluids and lubricants to improve their thermal stability and performance .
Mechanism of Action
Mechanism:
- Tris(isopropylphenyl)phosphate exerts its flame-retardant effects by forming a protective char layer on the surface of materials during combustion. This layer acts as a barrier, reducing heat transfer and slowing down the burning process.
- The compound can also release phosphoric acid upon thermal decomposition, which further enhances its flame-retardant properties by promoting the formation of a stable char layer .
Molecular Targets and Pathways:
- The primary molecular targets include the polymer matrix and the combustion gases. The compound interacts with these targets to inhibit the propagation of flames and reduce the release of toxic gases.
Comparison with Similar Compounds
- Tris(2-butoxyethyl)phosphate
- Tris(1-chloro-2-propyl)phosphate
- Tris(2,3-dichloropropyl)phosphate
- Tris(butyl)phosphate
- Tris(phenyl)phosphate
Uniqueness:
- Tris(isopropylphenyl)phosphate is unique due to its low volatility and high compatibility with various organic solvents. This makes it particularly suitable for applications where long-term stability and performance are required.
- Compared to other flame retardants, it offers a balanced combination of flame-retardant efficiency and plasticizing properties, making it a versatile additive in multiple industrial applications .
Properties
IUPAC Name |
tris(2-propan-2-ylphenyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-13-7-10-16-25(22)29-32(28,30-26-17-11-8-14-23(26)20(3)4)31-27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPMRGQQBZJCTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C(C)C)OC3=CC=CC=C3C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214802 | |
Record name | Tris[2-(propan-2-yl)phenyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64532-95-2 | |
Record name | Phenol, 2-(1-methylethyl)-, 1,1′,1′′-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64532-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-(1-methylethyl)-, phosphate (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris[2-(propan-2-yl)phenyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Tris(isopropylphenyl)phosphate isomers impact their metabolism in Arctic animals?
A1: Research suggests that the position of isopropyl groups on the phenyl rings significantly influences the metabolism of this compound isomers in polar bears. [] In a study comparing the in vitro metabolism of various organophosphate esters, both T2IPPP and T4IPPP exhibited slower metabolic depletion rates in polar bear liver microsomes compared to Triphenyl phosphate (TPHP). [] This suggests that the presence and position of isopropyl groups hinder the metabolic breakdown of these isomers in polar bears. While the exact mechanism remains unclear, it highlights the importance of structural variations on the biotransformation of these compounds. This is particularly relevant in the context of bioaccumulation and potential toxicological effects in Arctic wildlife.
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